REACTION_CXSMILES
|
[CH:1]1[C:14]2[C:13](=[O:15])[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=[O:16])[C:5]=2[CH:4]=[CH:3][C:2]=1[C:17]([OH:19])=O.CN(C)C=O.S(Cl)([Cl:27])=O>>[CH:1]1[C:14]2[C:13](=[O:15])[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=[O:16])[C:5]=2[CH:4]=[CH:3][C:2]=1[C:17]([Cl:27])=[O:19]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC=2C(C3=CC=CC=C3C(C12)=O)=O)C(=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated slowly to the reflux temperature
|
Type
|
CUSTOM
|
Details
|
A clear solution is formed
|
Type
|
CUSTOM
|
Details
|
Excess thionyl chloride is removed by distillation in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallised from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC=2C(C3=CC=CC=C3C(C12)=O)=O)C(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |